
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol
Vue d'ensemble
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals.
Synthesis Analysis
Trifluoromethylation is a type of organic reaction that introduces a trifluoromethyl group into an organic compound . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, has the chemical formula C10H10F3O .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can depend on its specific structure. For a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, it’s a liquid at room temperature .Applications De Recherche Scientifique
Receptor Differentiation
Structural modifications of phenylethanolamine derivatives, which include compounds similar to (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol, have been used to study the differentiation of β-adrenergic receptors. These modifications help distinguish between β-1 and β-2 receptor types, which are key in understanding sympathomimetic activity (Lands, Ludueña, & Buzzo, 1967).
Chemical Synthesis and Modification
The compound's structural framework has been utilized in various chemical syntheses. For instance, direct amination of ortho-functionalized haloarenes, including derivatives of this compound, has been achieved using a copper-catalyzed process (Zhao, Fu, & Qiao, 2010). Additionally, studies on the synthesis of heterocyclic compounds have investigated phenylephrine derivatives, including 2-amino-(3-hydroxyphenyl) ethanol, for applications in the creation of various isoquinolines (Kametani et al., 1970).
Bioreduction in Pharmaceutical Applications
(S)-1-(3-Trifluoromethylphenyl)ethanol, a key chiral intermediate for specific pharmaceuticals, has been produced using biocatalysts. The enzyme-based reduction of trifluoromethyl acetophenone derivatives demonstrates the compound's significance in the synthesis of aromatic chiral alcohols, which are valuable in pharmaceutical contexts (Yu, Li, Lu, & Zheng, 2018).
Carbon Dioxide Capture and Environmental Applications
Studies have explored the use of aminoethanol derivatives in capturing carbon dioxide. Novel alcamines ionic liquids, including 2-aminoethanol derivatives, have been synthesized and characterized for their potential in industrial applications for CO2 capture (Zhao et al., 2011). This showcases the environmental applications of such compounds.
Mécanisme D'action
Target of Action
The primary target of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly acting as a substrate or inhibitor . This interaction could potentially alter the enzyme’s activity, leading to changes in the production of adrenaline.
Biochemical Pathways
Given its target, it is likely involved in thecatecholamine synthesis pathway . Changes in this pathway could have downstream effects on various physiological processes, including stress response, heart rate, and blood pressure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body, such as other drugs or metabolic products .
Safety and Hazards
The safety and hazards of a compound can depend on its specific structure. For a compound similar to the one you’re interested in, “(S)-1-(3-(Trifluoromethyl)phenyl)ethanol”, it’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Analyse Biochimique
Biochemical Properties
(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductase, which facilitates the reduction of ketones to alcohols. This interaction is essential for the synthesis of chiral alcohols, which are important intermediates in pharmaceutical manufacturing . Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can enhance or inhibit the expression of specific genes, leading to changes in protein synthesis and metabolic activity . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often mediated by hydrogen bonds and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . In vitro and in vivo studies have also revealed that the compound’s effects on cellular function can vary over time, with initial stimulatory effects followed by potential inhibitory effects at later stages.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including hepatotoxicity and neurotoxicity. These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes are crucial for the compound’s detoxification and excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production.
Propriétés
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIEIUCYFMKJD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246765 | |
| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325152-99-6 | |
| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325152-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





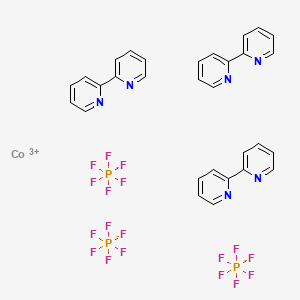
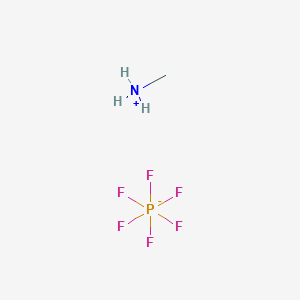

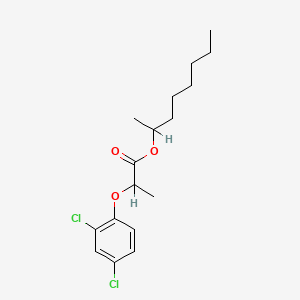
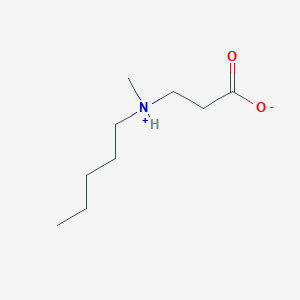


![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)
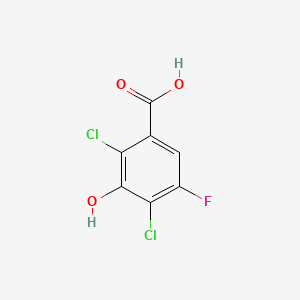
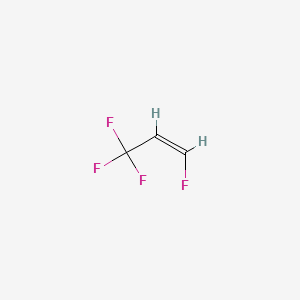
![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)
